molecular formula C13H16N4O2 B11632930 N,N-dimethyl-N'-(5-nitroquinolin-8-yl)ethane-1,2-diamine

N,N-dimethyl-N'-(5-nitroquinolin-8-yl)ethane-1,2-diamine

Cat. No.: B11632930
M. Wt: 260.29 g/mol
InChI Key: WWHKTMSLHKICMD-UHFFFAOYSA-N
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Description

N,N-dimethyl-N’-(5-nitroquinolin-8-yl)ethane-1,2-diamine is an organic compound with the molecular formula C13H16N4O2. It is characterized by the presence of a quinoline ring substituted with a nitro group at the 5-position and an ethane-1,2-diamine moiety with dimethyl substitutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N’-(5-nitroquinolin-8-yl)ethane-1,2-diamine typically involves the reaction of 5-nitroquinoline with N,N-dimethylethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete reaction. The process may involve multiple steps, including nitration, reduction, and subsequent substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-(5-nitroquinolin-8-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N,N-dimethyl-N’-(5-aminoquinolin-8-yl)ethane-1,2-diamine, while substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

N,N-dimethyl-N’-(5-nitroquinolin-8-yl)ethane-1,2-diamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-N’-(5-aminoquinolin-8-yl)ethane-1,2-diamine
  • N,N-dimethyl-N’-(5-chloroquinolin-8-yl)ethane-1,2-diamine
  • N,N-dimethyl-N’-(5-methylquinolin-8-yl)ethane-1,2-diamine

Uniqueness

N,N-dimethyl-N’-(5-nitroquinolin-8-yl)ethane-1,2-diamine is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

N',N'-dimethyl-N-(5-nitroquinolin-8-yl)ethane-1,2-diamine

InChI

InChI=1S/C13H16N4O2/c1-16(2)9-8-14-11-5-6-12(17(18)19)10-4-3-7-15-13(10)11/h3-7,14H,8-9H2,1-2H3

InChI Key

WWHKTMSLHKICMD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2

Origin of Product

United States

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